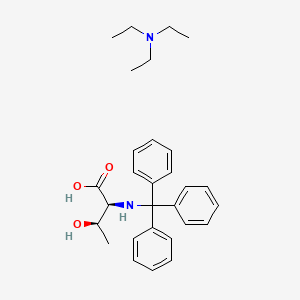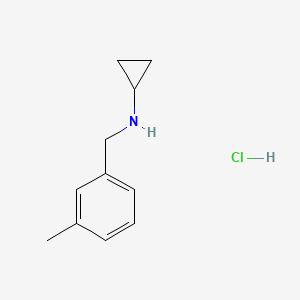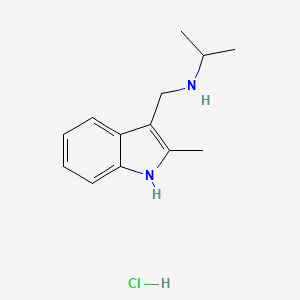
Trt-L-thr-OH tea
Übersicht
Beschreibung
“Trt-L-thr-OH tea” is a chemical compound with the CAS Number: 80514-76-7 . Its IUPAC name is (2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid . It has a molecular weight of 361.44 . It’s typically stored at temperatures between 28 C .
Molecular Structure Analysis
The InChI Code of “Trt-L-thr-OH tea” is 1S/C23H23NO3/c1-17(25)21(22(26)27)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21,24-25H,1H3,(H,26,27)/t17-,21+/m1/s1 . The InChI key is CBIIBFYYCAFENA-UTKZUKDTSA-N .Physical And Chemical Properties Analysis
“Trt-L-thr-OH tea” has a molecular weight of 361.44 . It’s typically stored at temperatures between 28 C .Wissenschaftliche Forschungsanwendungen
Green Tea and Its Health Benefits
Green tea, derived from Camellia sinensis, is recognized for its extensive use in traditional Chinese medicine. Modern research has shed light on its myriad health benefits and medicinal potential for various ailments. The bioactive constituents of green tea, including caffeine, l-theanine, and polyphenols like flavonoids, contribute to its pharmacological and physiological functions. These components have been linked to a multitude of health benefits, encompassing antioxidant properties, anti-tumor effects, anti-inflammatory actions, antimicrobial properties, lipid-lowering capabilities, and liver protection. Notably, green tea is positioned as a valuable resource in contemporary lifestyle choices, offering protection against disorders by serving as a potential source for developing pharmaceuticals, complementary medicines, and effective drug formulations (Saeed et al., 2017).
Technological Advancements in Tea Quality and Safety Assessment
Advancements in vibrational spectroscopic techniques have revolutionized the assessment of tea quality and safety. Techniques such as near-infrared (NIR) and mid-infrared (MIR) spectroscopy, Raman technology, and hyperspectral imaging (HSI) have emerged as efficient, non-destructive methods for evaluating tea components and pesticide residues. These spectroscopic approaches facilitate rapid and reliable assessments, crucial for optimizing tea production processes and ensuring the quality and safety of tea (Lin & Sun, 2020).
Polysaccharides from Tea: Structural and Functional Perspectives
The polysaccharides from tea materials, primarily from tea leaves and flowers, have garnered attention for their potential health benefits. These polysaccharides, coupled with their structural properties, hold promise for application in functional or nutritional foods. The exploration of tea-derived polysaccharides is pivotal for understanding their bioactivity relationships and for the development of functional foods that leverage the health-promoting properties of tea polysaccharides (Xiao & Jiang, 2015).
Therapeutic Potential of Tea Polyphenols
Tea polyphenols are at the forefront of scientific interest due to their multifaceted biological activities. These polyphenols exhibit antioxidative, anti-tumor, anti-inflammatory, antibacterial, lipid-lowering, and liver-protective properties. The understanding of the mechanisms through which tea polyphenols exert their biological activity, coupled with their broad applications in food and medicine, underscores their significance in health and disease management (Chen et al., 2021).
Antimicrobial Properties of Tea Extracts
The antimicrobial properties of tea and its extracts have attracted significant attention due to the presence of phenolic compounds. Tea has demonstrated potential in preventing a range of health conditions, including cancers and infections. The exploration of tea-origin extracts as antimicrobial agents offers a promising alternative to conventional antimicrobial chemotherapy, with potential applications across pharmaceutical, cosmetic, and food industries (Siddiqui et al., 2016).
Trace Elements in Tea and Their Implications
Tea plays a significant role in the intake of nutritional trace elements in humans. However, the accumulation of nonessential trace elements in tea leaves can increase the metal body burden in humans. Understanding the presence of trace elements in tea leaves, made tea, and tea infusion is crucial for evaluating their health implications and ensuring the safety of tea consumption (Karak & Bhagat, 2010).
Integration of Techno-Economic Analysis and Life Cycle Assessment in Tea Production
The integration of techno-economic analysis (TEA) and life cycle assessment (LCA) is essential for sustainable process design in tea production. This approach enables the systematic analysis of the relationships between technical, economic, and environmental performance, providing valuable insights for technology developers to make informed decisions (Mahmud et al., 2021).
Capillary Electrophoresis in Analyzing Tea Bioactive Compounds
Capillary electrophoresis has been utilized to analyze bioactive compounds in teas, offering sensitive determination of analytes and potential for routine use in functional food analysis. This technique's ability to selectively separate and sensitively determine polyphenolic and flavonoid compounds underscores its importance in tea quality assessment (Przybylska et al., 2021).
Eigenschaften
IUPAC Name |
N,N-diethylethanamine;(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3.C6H15N/c1-17(25)21(22(26)27)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-4-7(5-2)6-3/h2-17,21,24-25H,1H3,(H,26,27);4-6H2,1-3H3/t17-,21+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHFGPKGFSTBMH-JKSHRDEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.CC(C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C[C@H]([C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trt-L-thr-OH tea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride](/img/structure/B1396941.png)


![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride](/img/structure/B1396945.png)
![6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride](/img/structure/B1396946.png)
![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1396949.png)

![[(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1396957.png)

![3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/structure/B1396959.png)
![1-{2-[(cis)-2,6-Dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one](/img/structure/B1396960.png)
![4-[(Phenylamino)methyl]piperidin-4-ol](/img/structure/B1396961.png)

![N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396964.png)